tert-Butyl 3-(6-amino-2-methylpyrimidin-4-yl)piperidine-1-carboxylate
Overview
Description
tert-Butyl 3-(6-amino-2-methylpyrimidin-4-yl)piperidine-1-carboxylate is a chemical compound with the molecular formula C15H24N4O2 and a molecular weight of 292.38 g/mol . This compound is notable for its structural complexity, featuring a piperidine ring substituted with a tert-butyl group and a pyrimidine moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of tert-Butyl 3-(6-amino-2-methylpyrimidin-4-yl)piperidine-1-carboxylate typically involves multi-step organic synthesis techniquesThe tert-butyl group is often introduced via tert-butyl chloroformate in the presence of a base . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
tert-Butyl 3-(6-amino-2-methylpyrimidin-4-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.
Scientific Research Applications
tert-Butyl 3-(6-amino-2-methylpyrimidin-4-yl)piperidine-1-carboxylate is widely used in scientific research, particularly in the fields of chemistry and biology. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it is used in the study of enzyme interactions and as a potential lead compound in drug discovery . Its unique structure makes it a valuable tool in medicinal chemistry for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(6-amino-2-methylpyrimidin-4-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyrimidine moiety is known to interact with nucleotide-binding sites, potentially inhibiting enzyme activity. The piperidine ring may also play a role in stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
tert-Butyl 3-(6-amino-2-methylpyrimidin-4-yl)piperidine-1-carboxylate can be compared to other similar compounds, such as tert-butyl 4-(6-amino-3-pyridyl)piperazine-1-carboxylate and tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate . These compounds share structural similarities but differ in their specific functional groups and ring structures. The unique combination of the tert-butyl group, piperidine ring, and pyrimidine moiety in this compound provides distinct chemical properties and biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
tert-butyl 3-(6-amino-2-methylpyrimidin-4-yl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2/c1-10-17-12(8-13(16)18-10)11-6-5-7-19(9-11)14(20)21-15(2,3)4/h8,11H,5-7,9H2,1-4H3,(H2,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPDFXSDDAORLSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N)C2CCCN(C2)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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